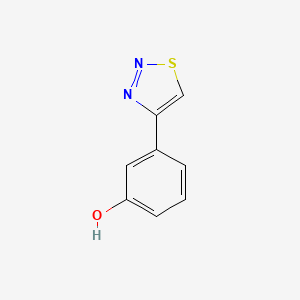

3-(1,2,3-Thiadiazol-4-Yl)Phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(thiadiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-3-1-2-6(4-7)8-5-12-10-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLRQXRSXFYSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362994 | |

| Record name | 3-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303149-00-0 | |

| Record name | 3-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 3-(1,2,3-thiadiazol-4-yl)phenol derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(1,2,3-Thiadiazol-4-yl)phenol Derivatives

Authored by: A Senior Application Scientist

Foreword

In the dynamic landscape of drug discovery and agrochemical development, the strategic combination of privileged scaffolds to create novel hybrid molecules is a cornerstone of innovation. The 1,2,3-thiadiazole ring system and the phenol moiety are two such scaffolds, each possessing a rich history of diverse and potent biological activities. This guide provides a comprehensive technical exploration of a specific class of these hybrids: 3-(1,2,3-thiadiazol-4-yl)phenol derivatives . We will dissect their synthesis, explore their broad spectrum of biological activities—from antifungal to anticancer—delve into their mechanisms of action, and provide actionable experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique synergistic potential of this promising chemical class.

Introduction: The Rationale for a Privileged Scaffold Combination

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. It is a bioisostere of other critical rings like pyrimidine and oxadiazole, and its unique mesoionic character allows it to readily cross cellular membranes and interact with a wide array of biological targets.[1] This has led to its incorporation into molecules with a vast range of pharmacological properties, including antifungal, antiviral, insecticidal, and anticancer activities.[2]

The phenol group, a hydroxyl group attached to a benzene ring, is a fundamental structural motif in a multitude of natural and synthetic bioactive compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites. Furthermore, phenolic compounds are well-known for their antioxidant properties.

The strategic fusion of these two moieties into the 3-(1,2,3-thiadiazol-4-yl)phenol core (a positional isomer of the more commonly cited 4-substituted phenol) is based on the hypothesis that the resulting derivatives will exhibit enhanced or novel biological activities. The thiadiazole ring provides a stable, lipophilic backbone with key heteroatoms for target binding, while the phenolic hydroxyl group offers a crucial interaction point and can modulate the molecule's overall physicochemical properties.

Synthesis Strategies

The construction of the 1,2,3-thiadiazole ring is most commonly achieved through cyclization reactions. A prevalent and robust method is the Hurd-Mori synthesis , which involves the cyclization of hydrazones derived from ketones using thionyl chloride.[2] An alternative modern approach involves the iodine-catalyzed transformation of N-tosylhydrazones with elemental sulfur.[3]

The synthesis of a phenol-substituted 1,2,3-thiadiazole often involves protecting the reactive phenolic hydroxyl group (e.g., as a methyl ether) during the ring formation and subsequently deprotecting it in the final step.

Representative Synthesis Workflow: 4-(1,2,3-Thiadiazol-4-yl)phenol

While this guide focuses on the 3-phenol derivative, detailed synthesis protocols in the literature are more readily available for the 4-phenol isomer. The principles are directly translatable. The following workflow illustrates the key steps, starting from a protected phenol precursor.

Caption: General synthesis workflow for a phenol-substituted 1,2,3-thiadiazole.

Detailed Experimental Protocol: Demethylation of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole

This protocol describes the critical deprotection step to yield the final phenolic compound.

Materials:

-

4-(4-methoxyphenyl)-1,2,3-thiadiazole

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃), 1.0 M solution in DCM

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolution: Dissolve 4-(4-methoxyphenyl)-1,2,3-thiadiazole (1.0 equivalent) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add a 1.0 M solution of boron tribromide in DCM (2.2 equivalents) dropwise to the cooled solution over 15 minutes. Maintain the temperature at -78 °C.[4]

-

Reaction: Stir the resulting brown-colored solution at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.

-

Work-up: Dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-(1,2,3-thiadiazol-4-yl)phenol.[4]

Spectrum of Biological Activity & Mechanisms of Action

The fusion of the thiadiazole and phenol rings gives rise to derivatives with a broad and potent spectrum of biological activities.

Fungicidal Activity

Field Application: Derivatives of 1,2,3-thiadiazole are particularly effective against Oomycetes, a class of destructive plant pathogens responsible for diseases like late blight and downy mildew.[5][6] Combining the thiadiazole moiety, a known plant resistance inducer, with other fungicidal fragments is a successful strategy for developing novel pesticides with dual modes of action.[5]

Mechanism of Action: A primary mechanism for related acylalanine fungicides against Peronosporales is the specific inhibition of RNA polymerase-1 , which blocks the synthesis of ribosomal RNA (rRNA), a critical component for protein synthesis and fungal growth.[5][6] This targeted action halts the proliferation of the pathogen.

Caption: Mechanism of fungicidal action via RNA Polymerase-1 inhibition.

Quantitative Data: The efficacy of these compounds is measured by their half-maximal effective concentration (EC₅₀).

| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Compound (EC₅₀) |

| 1d (N-acyl-N-arylalanine derivative) | Alternaria brassicicola | 92% effective at 200 µg/mL | Tiadinil (similar efficacy)[5] |

| 8a (Strobilurin derivative) | Gibberella zeae | 2.68 | Azoxystrobin (15.12) |

| 8a (Strobilurin derivative) | Sclerotinia sclerotiorum | 0.44 | Azoxystrobin (1.21) |

| 8a (Strobilurin derivative) | Rhizoctonia cerealis | 0.01 | Azoxystrobin (0.06) |

Insecticidal Activity

Field Application: Thiadiazole derivatives have demonstrated significant insecticidal properties against various agricultural pests, including aphids and mites.[2][7] Their mode of action often involves both contact and stomach toxicity.[7]

Mechanism of Action: While diverse mechanisms exist, a common target for heterocyclic insecticides is the insect's central nervous system. Many act as agonists of the muscarinic acetylcholine receptor (mAChR) or the nicotinic acetylcholine receptor (nAChR).[8] By binding to these receptors, they disrupt normal nerve impulse transmission, leading to paralysis and death. Some novel derivatives are also being explored as RNA interference (RNAi) insecticides.[7]

Quantitative Data: Lethal concentration (LC₅₀) values are used to quantify insecticidal potency.

| Compound ID | Target Insect | LC₅₀ (mg/L) | Reference Compound (LC₅₀) |

| IVe (5-fluorouracil acetamide) | Aphis craccivora | Better than Thiacloprid | Imidacloprid (comparable)[7] |

| 3 (Benzenesulfonamide) | Spodoptera littoralis | 6.42 | - |

| 5 (Benzenesulfonamide) | Spodoptera littoralis | 6.90 | -[9] |

Anticancer Activity

Therapeutic Potential: Thiadiazole derivatives exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[2][10][11] The phenolic hydroxyl group can enhance this activity through specific hydrogen bonding interactions with target proteins.

Mechanism of Action: The anticancer effects are often multifactorial. Key mechanisms include:

-

Induction of Apoptosis: Many thiadiazole derivatives trigger programmed cell death by activating caspase cascades and disrupting mitochondrial function.[12]

-

Cell Cycle Arrest: They can halt the cell cycle, typically at the G2/M phase, by interfering with microtubule polymerization, similar to agents like combretastatin A-4.[1][13]

-

Kinase Inhibition: They can inhibit crucial signaling pathways that drive tumor growth and survival, such as the PI3K/Akt pathway .[11][14] Inhibition of Akt prevents downstream signaling that promotes cell survival and proliferation.

Caption: Anticancer mechanism via inhibition of the PI3K/Akt signaling pathway.

Quantitative Data: Anticancer activity is typically reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀) |

| 1h (Ciprofloxacin-based) | SKOV-3 (Ovarian) | 3.58 | -[10] |

| 1l (Ciprofloxacin-based) | A549 (Lung) | 2.79 | -[10] |

| 8a (Honokiol derivative) | A549 (Lung) | 1.62 | -[10] |

| 111 (Hurd-Mori product) | MCF-7 (Breast) | 12.8 (µg/mL) | Doxorubicin (3.13 µg/mL)[2] |

| 25 (DHEA derivative) | T47D (Breast) | 0.058 | Adriamycin (0.04)[1] |

Structure-Activity Relationship (SAR) Analysis

The can be finely tuned by modifying the substitution pattern on both the phenol and thiadiazole rings.

Caption: Key Structure-Activity Relationship points for the thiadiazole-phenol scaffold.

-

Phenolic Ring Substitution: The position and nature of substituents on the phenol ring are critical. For anticancer activity, electron-withdrawing groups like fluoro- or chloro-substituents often enhance potency.[2][10] For example, 4-fluorobenzyl derivatives have shown high potency against ovarian and lung cancer cells.[10]

-

Thiadiazole Ring Substitution: While the core topic is the 4-yl-phenol structure, if the 5-position of the thiadiazole ring is substituted, small, lipophilic groups can improve membrane permeability and overall efficacy.

-

Importance of the Hydroxyl Group: The phenolic -OH is a key pharmacophoric feature. Its ability to form hydrogen bonds is crucial for anchoring the molecule within the active site of target proteins like kinases or enzymes.[1] Its position (e.g., 3-OH vs. 4-OH) alters the geometry of these interactions, which can dramatically affect potency and selectivity.

Standardized Biological Assay Protocols

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Materials:

-

Test compound stock solution (e.g., 10 mg/mL in DMSO).

-

Fungal strain (e.g., Botrytis cinerea).

-

Potato Dextrose Broth (PDB), sterile.

-

96-well microtiter plates, sterile.

-

Spectrophotometer (plate reader).

Procedure:

-

Inoculum Preparation: Grow the fungal strain on Potato Dextrose Agar (PDA) for 5-7 days. Harvest spores/mycelia and suspend in sterile saline. Adjust the suspension to a concentration of approximately 1 x 10⁵ CFU/mL.

-

Serial Dilution: Add 100 µL of PDB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

-

Inoculation: Add 10 µL of the fungal inoculum to each well, except for the sterility control wells.

-

Controls: Include a positive control (fungus + PDB, no compound) and a negative/sterility control (PDB only).

-

Incubation: Seal the plate and incubate at 25-28 °C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To measure the reduction of cell viability by a compound.

Materials:

-

Human cancer cell line (e.g., MCF-7).

-

Complete growth medium (e.g., DMEM + 10% FBS).

-

Test compound stock solution (in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

DMSO.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, same concentration as test wells).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The 3-(1,2,3-thiadiazol-4-yl)phenol scaffold represents a highly versatile and potent platform for the development of new bioactive agents. The synergistic combination of the thiadiazole ring's metabolic stability and broad target interaction profile with the phenol's critical hydrogen-bonding capability gives rise to derivatives with significant fungicidal, insecticidal, and anticancer properties.

Future research should focus on:

-

Expanding the SAR: Systematic exploration of substitutions at all available positions on both rings to optimize potency and selectivity for specific targets.

-

Mechanism Deconvolution: Moving beyond broad pathway inhibition to identify the specific protein targets (e.g., which specific kinase or enzyme) for the most potent compounds.

-

In Vivo Efficacy: Translating the promising in vitro data into in vivo animal models for both agrochemical and therapeutic applications.

-

ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.

By continuing to explore this privileged chemical space, the scientific community is well-positioned to develop next-generation fungicides, insecticides, and therapeutics to address critical global challenges in agriculture and human health.

References

-

Gkokas, S., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules. Retrieved from [Link]

-

Rehmana, A., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. Retrieved from [Link]

-

Szeliga, M., & Obara, A. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports. Retrieved from [Link]

-

Nelyubina, Y. V., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences. Retrieved from [Link]

-

Nelyubina, Y. V., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. Molecules. Retrieved from [Link]

-

Bavetsias, V., et al. (2016). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Bulusu, A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]

-

Pop, O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. Retrieved from [Link]

-

Datar, P. A., & De, A. (2005). Exploring 3D-QSAR of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Journal of Molecular Modeling. Retrieved from [Link]

-

Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

-

De, A., & Datar, P. A. (2005). Exploring QSAR of thiazole and thiadiazole derivatives as potent and selective human adenosine A(3) receptor antagonists using FA and GFA techniques. ResearchGate. Retrieved from [Link]

-

Siddiqui, H. L., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Retrieved from [Link]

-

YMER. (2022). QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. Retrieved from [Link]

-

ResearchGate. (2022). QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. Retrieved from [Link]

-

Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2020). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion. Retrieved from [Link]

-

Adnan, S., Mohammed, A. J., & Thamer, H. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. ResearchGate. Retrieved from [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. CNS Neuroscience & Therapeutics. Retrieved from [Link]

-

Krishak Jagat. (2025). The Role of RNA Polymerase I Inhibitors in Fungicide Resistance Management. Retrieved from [Link]

-

Krishak Jagat. (2025). How RNA Polymerase I Inhibitors in PA-Fungicides Control Oomycetes Pathogens. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

-

Li, Y., et al. (2023). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

El-Metwally, A. M., et al. (2024). Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Wan, R., et al. (2011). Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

Sources

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(1,2,3-THIADIAZOL-4-YL)PHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bepls.com [bepls.com]

- 12. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-(1,2,3-Thiadiazol-4-yl)phenol

This guide provides a comprehensive technical analysis of the spectroscopic data for 3-(1,2,3-thiadiazol-4-yl)phenol, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, focusing on the causality behind experimental choices and ensuring a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals.

Introduction

3-(1,2,3-Thiadiazol-4-yl)phenol belongs to the thiadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] The precise characterization of this molecule is paramount for understanding its structure-activity relationship, and spectroscopic techniques are the cornerstone of this elucidation. This guide will delve into the multi-faceted approach of using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to build a complete structural and electronic profile of the title compound. We will explore not only the interpretation of the spectral data but also the rationale behind the selection of specific analytical methodologies.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(1,2,3-thiadiazol-4-yl)phenol, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC would provide an unambiguous assignment of all protons and carbons.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(1,2,3-thiadiazol-4-yl)phenol is expected to show distinct signals for the aromatic protons of the phenol ring and the single proton on the thiadiazole ring.

Expected Chemical Shifts and Coupling Patterns:

-

Phenolic Hydroxyl (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In DMSO-d₆, it is expected to appear at a higher chemical shift (around 9-10 ppm) due to hydrogen bonding.

-

Thiadiazole Proton (H5): A singlet in the downfield region, typically around 8.5-9.5 ppm. The deshielding is due to the electron-withdrawing nature of the heterocyclic ring.

-

Phenolic Protons: The substitution pattern of the phenol ring will give rise to a characteristic set of signals. For a 3-substituted phenol, we expect to see four protons with distinct chemical shifts and coupling constants (ortho, meta, and para couplings). These aromatic protons are typically observed in the range of 6.8-8.0 ppm.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-(1,2,3-thiadiazol-4-yl)phenol in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the phenolic -OH.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Pulse sequence: A standard single-pulse experiment.

-

Number of scans: 16-64 scans, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

-

Thiadiazole Carbons: The two carbons of the 1,2,3-thiadiazole ring are expected to resonate at approximately 140-165 ppm.

-

Phenolic Carbons:

-

The carbon bearing the hydroxyl group (C-OH) will be the most downfield of the phenolic carbons, typically in the range of 155-160 ppm.

-

The other aromatic carbons will appear between 110 and 135 ppm. The carbon attached to the thiadiazole ring will be deshielded compared to the others.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Data Summary Table: Predicted NMR Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic -OH | Broad singlet, ~9.5 | - |

| Thiadiazole H5 | Singlet, ~9.0 | ~145 |

| Thiadiazole C4 | - | ~158 |

| Phenolic CHs | Multiplets, 6.8-7.8 | 115-130 |

| Phenolic C-OH | - | ~157 |

| Phenolic C-Thiadiazole | - | ~132 |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(1,2,3-thiadiazol-4-yl)phenol will be characterized by vibrations of the O-H, C-H, C=C, C=N, and C-S bonds.

Characteristic IR Absorption Bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[4]

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C=C and C=N Stretches: A series of absorptions in the 1450-1620 cm⁻¹ region are indicative of the aromatic ring and the thiadiazole ring.[5]

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region corresponding to the phenolic C-O stretching vibration.[6]

-

C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.[7]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method is often preferred for its high-quality spectra.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a quicker method that requires minimal sample preparation.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans.

-

-

Data Acquisition and Processing: Record the spectrum and perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of 3-(1,2,3-thiadiazol-4-yl)phenol.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Expected Absorption Maxima (λ_max):

The UV-Vis spectrum of 3-(1,2,3-thiadiazol-4-yl)phenol is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems.[8] One would anticipate absorption maxima in the range of 250-350 nm. The exact position and intensity of these bands are influenced by the solvent polarity.[9]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Instrument Setup:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Scan range: 200-800 nm.

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

-

Data Acquisition: Record the absorbance spectrum.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and information about its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺•): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of 3-(1,2,3-thiadiazol-4-yl)phenol. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

-

Fragmentation Pattern: Heterocyclic compounds often exhibit characteristic fragmentation patterns.[11][12] For 3-(1,2,3-thiadiazol-4-yl)phenol, potential fragmentation pathways could involve the loss of N₂ from the thiadiazole ring, or cleavage of the bond between the two rings.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like phenols, which would likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) is a harder ionization technique that would lead to more fragmentation.[13][14]

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with TOF and Orbitrap providing high mass accuracy.

Molecular Structure and Key Spectroscopic Features

Caption: The molecular structure of 3-(1,2,3-thiadiazol-4-yl)phenol and its key identifying features in different spectroscopic analyses.

V. The Synergy of Computational Chemistry

In modern structural elucidation, experimental data is often complemented by computational chemistry. Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts, IR vibrational frequencies, and electronic transitions (UV-Vis).[3][9] Comparing the experimental data with the computationally predicted spectra can provide a higher level of confidence in the structural assignment.

Conclusion

The comprehensive spectroscopic analysis of 3-(1,2,3-thiadiazol-4-yl)phenol requires a synergistic approach, integrating data from NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous characterization of the molecule. The protocols and interpretations outlined in this guide provide a robust framework for researchers in the field of drug discovery and development to confidently analyze this and related heterocyclic compounds. The use of computational methods further strengthens the certainty of the structural assignment, ensuring the scientific integrity of the data.

References

-

Çavuş, M.S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. [Link]

-

Gomha, S. M., et al. (2017). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of Molecular Structure, 1147, 583-591. [Link]

-

Stavrou, I., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(24), 5908. [Link]

-

ResearchGate. (n.d.). Experimental IR spectra of thiadiazole derivative dissolved in CHCl.... [Link]

-

Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108. [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. [Link]

-

Singh, A., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30065–30078. [Link]

-

Walczak, M., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(18), 3349. [Link]

-

Grzybowska, A., et al. (2021). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. ACS Omega, 6(1), 589–601. [Link]

-

ResearchGate. (n.d.). (PDF) Interpretation of Mass Spectra. [Link]

-

SpectraBase. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. [Link]

-

Magnetic Resonance in Chemistry. (2013). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

StudySmarter. (n.d.). Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. [Link]

-

ResearchGate. (n.d.). FT-IR of the novel phenol compound. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectroscopy of 6‐aryl‐substituted 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles | Request PDF. [Link]

-

Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR for -. [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. (2018). Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. [Link]

-

ResearchGate. (n.d.). The electronic states of 1,2,5-thiadiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods | Request PDF. [Link]

-

Iraqi Journal of Science. (2012). Synthesis and Characterization of Some New 1,3,4-Thiadiazol Derivatives. [Link]

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... [Link]

-

PubMed. (2006). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3,4-b][3][4][15] Thiadiazine Derivatives. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). thiadiazoles from acyl hydrazides and nitroalkanes. [Link]

-

Atmospheric Chemistry and Physics. (2015). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

-

ChemBK. (n.d.). Phenol, 3-(1,2,3-thiadiazol-4-yl)-. [Link]

-

National Institutes of Health. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. [Link]

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. instanano.com [instanano.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. uni-saarland.de [uni-saarland.de]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(1,2,3-Thiadiazol-4-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(1,2,3-thiadiazol-4-yl)phenol. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural elucidation is paramount. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of its spectral features, predictive analysis based on analogous structures, and a robust experimental protocol for data acquisition. The principles discussed herein are grounded in established NMR theory and validated through comparative data from relevant scientific literature.

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif present in a range of biologically active compounds. When coupled with a phenol moiety, as in 3-(1,2,3-thiadiazol-4-yl)phenol, the resulting molecule possesses a unique electronic and structural profile. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural verification of such novel entities. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind chemical shifts and coupling constants, thereby providing a self-validating system for its identification.

Molecular Structure and NMR Assignment Strategy

To facilitate a clear and systematic interpretation of the NMR spectra, a standardized numbering system for the carbon and hydrogen atoms of 3-(1,2,3-thiadiazol-4-yl)phenol is essential. The structure, rendered below using the DOT language, illustrates this numbering scheme.

Caption: Molecular structure of 3-(1,2,3-thiadiazol-4-yl)phenol with atom numbering.

The analytical approach involves predicting the chemical environment of each proton and carbon atom based on established principles of NMR spectroscopy, including inductive effects, resonance, and magnetic anisotropy. These predictions are then correlated with experimental data from analogous compounds to provide a robust spectral assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(1,2,3-thiadiazol-4-yl)phenol is expected to exhibit distinct signals corresponding to the phenolic hydroxyl proton, the aromatic protons of the phenol ring, and the single proton on the thiadiazole ring. The solvent used for analysis, typically DMSO-d₆ or CDCl₃, will influence the chemical shift of exchangeable protons like the hydroxyl proton.[1]

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-O (Phenolic) | 9.0 - 10.0 (in DMSO-d₆) | Broad Singlet | 1H | N/A | Acidic proton, chemical shift is concentration and solvent dependent. Broadened due to chemical exchange.[2][3] |

| H5 (Thiadiazole) | 8.8 - 9.2 | Singlet | 1H | N/A | Located on an electron-deficient heterocyclic ring, thus significantly deshielded.[4] |

| H4' (Phenol) | 7.3 - 7.5 | Triplet | 1H | J ≈ 7.8 | Ortho and meta coupling to H5' and H2'/H6'. |

| H6' (Phenol) | 7.1 - 7.3 | Doublet of Doublets | 1H | orthoJ ≈ 7.8, metaJ ≈ 2.0 | Ortho coupling to H5', meta coupling to H2'. |

| H2' (Phenol) | 7.0 - 7.2 | Triplet (or narrow multiplet) | 1H | metaJ ≈ 2.0 | Meta coupling to H4' and H6'. Appears as a triplet if meta couplings are similar. |

| H5' (Phenol) | 6.8 - 7.0 | Doublet of Doublets | 1H | orthoJ ≈ 7.8, metaJ ≈ 2.0 | Ortho coupling to H4' and H6'. Shifted upfield due to the ortho/para directing effect of the -OH group. |

Expert Interpretation:

-

Thiadiazole Proton (H5): The proton at the C5 position of the 1,2,3-thiadiazole ring is expected to be the most downfield signal in the spectrum (excluding the phenolic OH in DMSO-d₆). This is due to the strong deshielding effect of the electronegative nitrogen and sulfur atoms within the heterocyclic ring. For comparison, the H5 proton in 4-phenyl-1,2,3-thiadiazole is observed at approximately 8.89 ppm in DMSO-d₆.[4]

-

Phenolic Protons (H2', H4', H5', H6'): The protons on the meta-substituted phenol ring will exhibit a complex splitting pattern. The hydroxyl group is an ortho, para-director, leading to increased electron density at these positions and a consequent upfield shift for H2', H6', and H4' relative to benzene (δ 7.26 ppm). The thiadiazole ring acts as an electron-withdrawing group, which will deshield the aromatic protons. The interplay of these effects results in the predicted chemical shift ranges. Protons on substituted phenol rings typically appear in the δ 6.8–7.4 ppm range.[3]

-

Phenolic Hydroxyl Proton (H-O): In a solvent like DMSO-d₆, the hydroxyl proton signal is typically a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent.[1] To confirm this assignment, a "D₂O shake" experiment can be performed, which will cause the hydroxyl proton signal to disappear due to proton-deuterium exchange.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 3-(1,2,3-thiadiazol-4-yl)phenol will display eight distinct signals, corresponding to the two carbons of the thiadiazole ring and the six unique carbons of the phenol ring.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3' (Phenol, C-OH) | 157 - 159 | The carbon atom attached to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen.[2][5] |

| C4 (Thiadiazole, C-S) | 158 - 164 | Carbons within thiadiazole rings are typically found at very low field.[6][7] |

| C1' (Phenol, C-Thiadiazole) | 130 - 135 | The ipso-carbon attached to the thiadiazole substituent. |

| C5 (Thiadiazole, C-H) | 125 - 130 | The carbon atom bonded to the H5 proton. |

| C5' (Phenol) | 129 - 131 | Aromatic carbon with a standard chemical shift. |

| C4' (Phenol) | 120 - 123 | Aromatic carbon with a standard chemical shift. |

| C6' (Phenol) | 116 - 119 | Shielded due to the ortho/para directing effect of the -OH group. |

| C2' (Phenol) | 114 - 117 | Shielded due to the ortho/para directing effect of the -OH group. |

Expert Interpretation:

-

Thiadiazole Carbons (C4, C5): The carbons of the 1,2,3-thiadiazole ring are expected to resonate at low field (downfield), typically in the range of δ 125-165 ppm, due to the influence of the adjacent heteroatoms.[6][7]

-

Phenolic Carbons (C1' - C6'): The chemical shifts of the phenolic carbons are modulated by the hydroxyl and thiadiazole substituents. C3', the carbon bearing the hydroxyl group, will be the most downfield among the phenol carbons (around 158 ppm).[5] The ipso-carbon C1', attached to the electron-withdrawing thiadiazole ring, will also be deshielded. The carbons ortho and para to the hydroxyl group (C2', C4', C6') will be shielded relative to the meta carbons, a characteristic feature of phenols in ¹³C NMR spectroscopy.[5]

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a validated methodology.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of purified 3-(1,2,3-thiadiazol-4-yl)phenol for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[8]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical for sample solubility and to avoid signal overlap.[9]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument would include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16 to 32 scans to achieve an adequate signal-to-noise ratio.[9]

-

For ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2 seconds, and a minimum of 1024 scans.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by referencing the spectrum to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).[8]

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

-

Identify and list the chemical shift, multiplicity, integration, and coupling constants for each peak.

-

Conclusion

The structural elucidation of 3-(1,2,3-thiadiazol-4-yl)phenol is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established chemical shift theory and data from analogous structures, provide a clear and verifiable fingerprint for this molecule. The downfield singlet of the thiadiazole proton, the characteristic splitting patterns of the meta-substituted phenol ring, and the specific chemical shifts of the carbon atoms provide a robust dataset for unambiguous identification. The experimental protocols detailed herein ensure the acquisition of high-fidelity data, which is fundamental to rigorous scientific investigation in drug discovery and chemical research.

References

- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.

- BenchChem. (n.d.). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. BenchChem.

- Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry.

- Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2.

- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1,2,3-thiadiazole. BenchChem.

- BenchChem. (n.d.). Confirming the Structure of 1,2,3-Thiadiazole Derivatives by NMR: A Comparative Guide. BenchChem.

- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. BenchChem.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.

- University of Ottawa. (n.d.). NMR Sample Preparation. NMR Facility.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

mechanism of action of 3-(1,2,3-thiadiazol-4-yl)phenol

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(1,2,3-Thiadiazol-4-yl)phenol

Abstract

The novel heterocyclic compound, 3-(1,2,3-thiadiazol-4-yl)phenol, presents a compelling scaffold for drug discovery, integrating the biologically versatile 1,2,3-thiadiazole ring with the well-established pharmacophoric phenol group. While the specific mechanism of action for this compound is not yet fully elucidated in the public domain, its structural components suggest a strong potential for enzyme inhibition. This technical guide synthesizes current knowledge on related chemical moieties to propose a primary hypothesized mechanism of action centered on targeted enzyme inhibition. We will further outline a comprehensive, self-validating experimental framework designed to rigorously test this hypothesis, identify specific molecular targets, and characterize the compound's biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Introduction: A Molecule of Bimodal Potential

The intersection of distinct, biologically active chemical scaffolds within a single molecule is a cornerstone of modern medicinal chemistry. 3-(1,2,3-thiadiazol-4-yl)phenol is a prime example of this design philosophy. To understand its potential, we must first appreciate the individual contributions of its constituent parts:

-

The 1,2,3-Thiadiazole Moiety: This five-membered heterocyclic ring is a "privileged" structure in pharmacology, known to be a part of molecules with a vast array of biological activities.[1] Derivatives of 1,2,3-thiadiazole have demonstrated antimicrobial, antiviral, anticancer, and antifungal properties.[2][3][4][5][6] Critically, the nitrogen and sulfur atoms of the thiadiazole ring can act as hydrogen bond acceptors or coordinate with metal ions, features often essential for interacting with biological targets.[7] Some have been specifically explored as inhibitors of cytochrome P450 enzymes.[7]

-

The Phenol Group: Phenolic compounds are ubiquitous in nature and are well-documented as potent modulators of enzyme activity.[8][9] The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions within the active sites of enzymes.[10] Phenols are known to inhibit a wide range of enzymes, including hydrolases, oxidoreductases, and transferases, often by chelating metal cofactors or forming covalent adducts with nucleophilic residues in the enzyme's active site.[10][11]

The combination of these two moieties in 3-(1,2,3-thiadiazol-4-yl)phenol suggests a synergistic potential, where the thiadiazole ring may contribute to target specificity and overall binding affinity, while the phenol group acts as the primary interacting pharmacophore responsible for modulating the target's function.

Hypothesized Mechanism of Action: Targeted Enzyme Inhibition

Based on the established activities of its structural components, we hypothesize that the primary mechanism of action for 3-(1,2,3-thiadiazol-4-yl)phenol is the inhibition of one or more key enzymes involved in a disease-relevant pathway.

The phenolic hydroxyl group is likely the key driver of this inhibition, potentially through one of the following mechanisms:

-

Competitive Inhibition: The compound may bind to the active site of an enzyme, competing with the natural substrate. The phenol group could mimic a portion of the substrate or interact with key amino acid residues that are essential for catalysis.

-

Non-competitive Inhibition: The compound may bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without directly blocking the active site.

-

Mixed Inhibition: A combination of competitive and non-competitive inhibition is also possible.

-

Coordination with Metalloenzymes: Many enzymes contain a metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in their active site that is crucial for their function. The hydroxyl group of the phenol, and potentially the heteroatoms of the thiadiazole ring, could coordinate with this metal ion, disrupting the enzyme's catalytic activity.[11] Carbonic anhydrase is a notable example of a metalloenzyme family often targeted by inhibitors with such features.[11]

The 1,2,3-thiadiazole ring is hypothesized to play a crucial role in orienting the molecule within the binding pocket and providing additional stabilizing interactions, thereby enhancing both the potency and selectivity of the inhibition.

Diagram 1: Hypothesized Enzyme Inhibition by 3-(1,2,3-Thiadiazol-4-yl)phenol

Caption: Proposed interaction of the compound with a target enzyme's active site.

Experimental Validation Framework

To systematically investigate and validate the hypothesized mechanism of action, a multi-stage experimental approach is required. This framework is designed to be self-validating, with each stage providing the foundation for the next.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ai.updf.com [ai.updf.com]

- 9. The inhibition of digestive enzymes by polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Investigating Potential Therapeutic Targets for 3-(1,2,3-thiadiazol-4-yl)phenol

Abstract

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and antimicrobial effects. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential therapeutic targets for the specific compound, 3-(1,2,3-thiadiazol-4-yl)phenol. By leveraging established knowledge of related thiadiazole compounds, this document outlines a rational, multi-pronged approach to elucidate the mechanism of action and unlock the therapeutic potential of this molecule. We will delve into prospective protein targets, propose robust experimental validation workflows, and provide detailed protocols to guide laboratory investigation.

Introduction: The Therapeutic Promise of the 1,2,3-Thiadiazole Core

Heterocyclic compounds are the bedrock of a vast number of pharmaceuticals. Among these, the thiadiazole nucleus, a five-membered ring containing sulfur and nitrogen atoms, is of significant interest.[1][2][3] Thiadiazole derivatives are known to possess a wide array of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][4][5][6] The 1,2,3-thiadiazole isomer, in particular, has been incorporated into molecules targeting a variety of biological pathways.[1][4] The subject of this guide, 3-(1,2,3-thiadiazol-4-yl)phenol, combines this active heterocyclic core with a phenol group, a common feature in many biologically active compounds, suggesting a high potential for therapeutic utility. The key to unlocking this potential lies in the systematic identification and validation of its molecular targets.

This guide will provide a structured approach to this endeavor, moving from in silico and literature-based hypothesis generation to rigorous in vitro and cell-based validation.

Proposed Potential Therapeutic Targets and Mechanistic Rationale

Based on the known biological activities of structurally related thiadiazole derivatives, we can hypothesize several potential therapeutic targets for 3-(1,2,3-thiadiazol-4-yl)phenol. The following sections detail these potential targets and the scientific rationale for their consideration.

Cancer-Associated Kinases

Numerous thiadiazole-containing compounds have demonstrated potent anticancer activity by targeting protein kinases that are crucial for tumor growth and survival.[7][8][9][10][11]

Rationale: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anticancer strategy. Several novel nicotinamide-thiadiazole hybrids have been shown to be potent VEGFR-2 inhibitors with significant anticancer activity.[12] The structural features of 3-(1,2,3-thiadiazol-4-yl)phenol may allow it to bind to the ATP-binding pocket of VEGFR-2, disrupting its signaling cascade.

Rationale: The Abl and Src tyrosine kinases are proto-oncogenes that, when dysregulated, contribute to cell proliferation, survival, and invasion in various cancers. A study on 1,3,4-thiadiazole derivatives identified compounds with potent inhibitory activity against both Abl and Src kinases.[12] Given the conserved nature of kinase inhibitor binding sites, it is plausible that 3-(1,2,3-thiadiazol-4-yl)phenol could also exhibit inhibitory activity against these targets.

Chaperone Proteins: Heat Shock Protein 90 (Hsp90)

Rationale: Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in a multi-pronged attack on cancer cells. Substituted 4,5-diaryl-1,2,3-thiadiazoles have been reported as Hsp90 inhibitors.[4] The phenolic and thiadiazole moieties of 3-(1,2,3-thiadiazol-4-yl)phenol could potentially interact with key residues in the ATP-binding pocket of Hsp90.

Apoptosis Induction Pathways

Rationale: A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Several studies on thiazole and thiadiazole derivatives have shown that these compounds can induce apoptosis in cancer cells.[8][11] The pro-apoptotic activity of these compounds is often associated with the activation of caspases (like Caspase-3 and Caspase-8) and the modulation of Bcl-2 family proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2).[11][12] 3-(1,2,3-thiadiazol-4-yl)phenol may trigger either the intrinsic or extrinsic apoptotic pathways.

Experimental Validation Workflows

A systematic and tiered approach is crucial for the validation of the proposed therapeutic targets. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Caption: A tiered workflow for the validation of potential therapeutic targets for 3-(1,2,3-thiadiazol-4-yl)phenol.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments to validate the proposed therapeutic targets.

In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(1,2,3-thiadiazol-4-yl)phenol against VEGFR-2.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically using a luminescence-based readout.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., a poly-Glu,Tyr peptide)

-

3-(1,2,3-thiadiazol-4-yl)phenol (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Multimode plate reader

Procedure:

-

Prepare a serial dilution of 3-(1,2,3-thiadiazol-4-yl)phenol in DMSO. A typical starting concentration is 10 mM.

-

In the wells of the assay plate, add the kinase buffer.

-

Add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control for inhibition (0% activity).

-

Add the VEGFR-2 enzyme to all wells except the positive control.

-

Add the substrate to all wells.

-

Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km for VEGFR-2.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP according to the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the unconsumed ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Western Blot for Phospho-VEGFR-2

Objective: To determine if 3-(1,2,3-thiadiazol-4-yl)phenol can inhibit the phosphorylation of VEGFR-2 in a cellular context.

Principle: This assay uses specific antibodies to detect the levels of total and phosphorylated VEGFR-2 in cells treated with the compound. A decrease in the ratio of phosphorylated to total VEGFR-2 indicates target engagement.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or another cell line expressing VEGFR-2.

-

Cell culture medium and supplements.

-

VEGF-A (vascular endothelial growth factor A) to stimulate VEGFR-2 phosphorylation.

-

3-(1,2,3-thiadiazol-4-yl)phenol.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed HUVECs in 6-well plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of 3-(1,2,3-thiadiazol-4-yl)phenol or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total VEGFR-2 and GAPDH.

-

Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 and loading control signals.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if 3-(1,2,3-thiadiazol-4-yl)phenol induces apoptosis in cancer cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116).

-

3-(1,2,3-thiadiazol-4-yl)phenol.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Seed cancer cells in 6-well plates and treat them with various concentrations of 3-(1,2,3-thiadiazol-4-yl)phenol for a specified time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of 3-(1,2,3-thiadiazol-4-yl)phenol

| Target Kinase | IC50 (µM) |

| VEGFR-2 | Experimental Value |

| Abl | Experimental Value |

| Src | Experimental Value |

| Other Kinases | Experimental Value |

Table 2: Effect of 3-(1,2,3-thiadiazol-4-yl)phenol on Cancer Cell Viability

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | Experimental Value |

| HCT116 (Colon Cancer) | Experimental Value |

| A549 (Lung Cancer) | Experimental Value |

| Normal Fibroblasts | Experimental Value |

Visualizing Signaling Pathways

Understanding the signaling context of the potential targets is crucial. The following diagram illustrates the VEGFR-2 signaling pathway, a primary proposed target.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 3-(1,2,3-thiadiazol-4-yl)phenol.

Conclusion and Future Directions

This technical guide provides a foundational strategy for the systematic investigation of potential therapeutic targets for 3-(1,2,3-thiadiazol-4-yl)phenol. The proposed targets—cancer-associated kinases, chaperone proteins, and apoptosis pathways—are based on robust evidence from the broader class of thiadiazole-containing molecules. The detailed experimental workflows and protocols offer a clear path for researchers to validate these hypotheses and elucidate the compound's mechanism of action.

Successful validation of one or more of these targets will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological profiling. The insights gained from this structured approach will be invaluable in determining the ultimate therapeutic utility of 3-(1,2,3-thiadiazol-4-yl)phenol and its potential as a novel therapeutic agent.

References

-

Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2022). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure, 1264, 133246. [Link]

-

Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 821-834. [Link]

-

Patel, K., Shah, S., Shah, V., & Shah, T. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][4][7][9]thiadiazole Scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1598-1610. [Link]

-

Kumar, A., Sharma, S., & Sharma, S. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3733. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8031. [Link]

-

Saeed, A., Channar, P. A., & Larik, F. A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2023). Molecules, 28(22), 7529. [Link]

-

Recent trends in the synthesis of 1,2,3-thiadiazoles. (2021). ResearchGate. [Link]

-

Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2020). DARU Journal of Pharmaceutical Sciences, 28(1), 317-333. [Link]

-

Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2021). ResearchGate. [Link]

-

The molecular targets of the thiadiazole derivatives. (2022). ResearchGate. [Link]

-

Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia, 71, 1-10. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30045-30056. [Link]

-

Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities. (2023). ResearchGate. [Link]

-

Biological Profile of Thiadiazole. (2011). PharmacologyOnLine, 2, 126-135. [Link]

-

Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Main Protease Through Structure-Guided Virtual Screening Approach. (2022). ResearchGate. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2021). Drug and Chemical Toxicology, 44(4), 333-344. [Link]

-

4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy, 9(1), 53-59. [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]